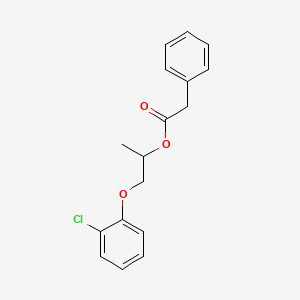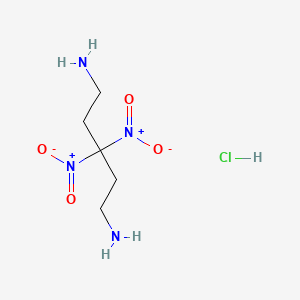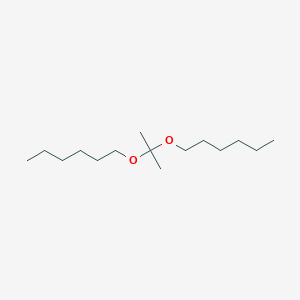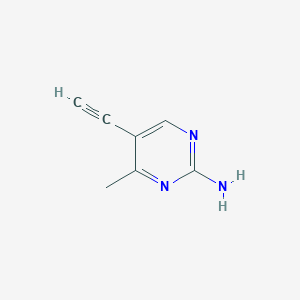
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C₉H₁₄Br₂N₂O₂ and a molecular weight of 342.03 g/mol . This compound is characterized by the presence of two bromoprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 2-bromoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions. These reactions are often performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazine derivatives with different alkyl or aryl groups, while oxidation reactions can produce oxides or other oxidized compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.
Ethyl 2,2-bis(2-iodoprop-2-en-1-yl)hydrazinecarboxylate: The presence of iodine atoms can lead to different chemical properties and reactivity compared to the bromine-containing compound.
Ethyl 2,2-bis(2-fluoroprop-2-en-1-yl)hydrazinecarboxylate: Fluorine atoms can impart unique properties to the compound, such as increased stability and different biological activity.
Eigenschaften
CAS-Nummer |
24423-59-4 |
|---|---|
Molekularformel |
C9H14Br2N2O2 |
Molekulargewicht |
342.03 g/mol |
IUPAC-Name |
ethyl N-[bis(2-bromoprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Br2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
InChI-Schlüssel |
ZLZCAJRRUZKKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(CC(=C)Br)CC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


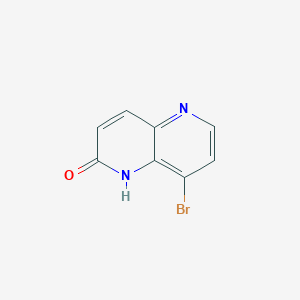
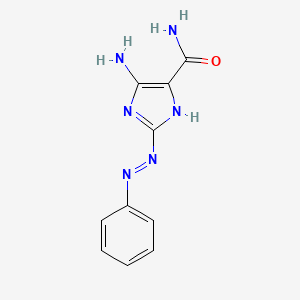
![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
